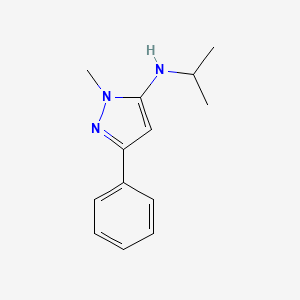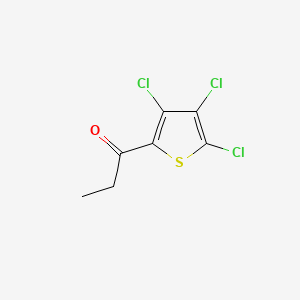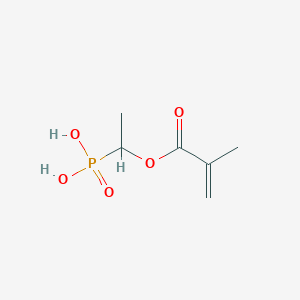
Hexadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
Übersicht
Beschreibung
Hexadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is a synthetic compound known for its antioxidant properties. It is commonly used as a stabilizer in polymers and plastics to prevent degradation caused by oxidation. The compound is characterized by its long alkyl chain and phenolic structure, which contribute to its effectiveness as an antioxidant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hexadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate typically involves a base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, forming an intermediate butyl-phloretic ester. This intermediate is then subjected to high-temperature transesterification with hexadecyl alcohol to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Hexadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate primarily undergoes oxidation and substitution reactions. The phenolic hydroxyl group is susceptible to oxidation, while the ester linkage can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under mild conditions to prevent degradation of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, often using reagents like sodium hydroxide or other strong bases.
Major Products:
Oxidation: The major products of oxidation include quinones and other oxidized phenolic derivatives.
Substitution: Substitution reactions can yield a variety of esters and carboxylic acids, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hexadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation of plastics and other materials.
Biology: Investigated for its potential antioxidant properties in biological systems, which could have implications for reducing oxidative stress in cells.
Medicine: Explored for its potential use in formulations aimed at protecting cells from oxidative damage, which is relevant in conditions like neurodegenerative diseases.
Industry: Widely used in the production of plastics, rubber, and other materials that require stabilization against oxidation.
Wirkmechanismus
The antioxidant activity of Hexadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is primarily due to its phenolic structure. The hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage. The long alkyl chain enhances its compatibility with hydrophobic polymer matrices, allowing it to effectively stabilize materials against oxidation.
Vergleich Mit ähnlichen Verbindungen
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: Similar in structure but with an octadecyl chain instead of a hexadecyl chain.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): A higher-performance antioxidant used when greater stability is required.
Uniqueness: Hexadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is unique due to its specific alkyl chain length, which provides an optimal balance between volatility and compatibility with various polymer matrices. This makes it particularly effective in applications where long-term stability is crucial.
Eigenschaften
IUPAC Name |
hexadecyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58O3/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-36-30(34)23-22-27-25-28(32(2,3)4)31(35)29(26-27)33(5,6)7/h25-26,35H,8-24H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHYUEKHWYQRDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216119 | |
| Record name | hexadecyl 3-(3,5-di-tert-butyl-4- hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65901-05-5 | |
| Record name | hexadecyl 3-(3,5-di-tert-butyl-4- hydroxyphenyl)propanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065901055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | hexadecyl 3-(3,5-di-tert-butyl-4- hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Phenol, 4-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)azo]-](/img/structure/B3055553.png)

![2-[2-(1,3-Dithian-2-yl)ethyl]-1,3-dioxolane](/img/structure/B3055558.png)




